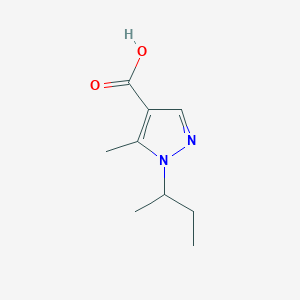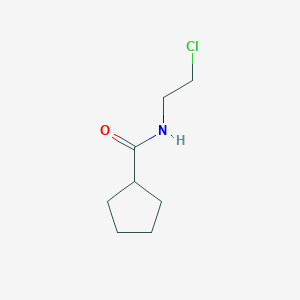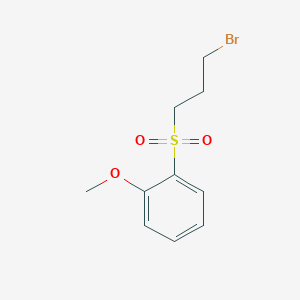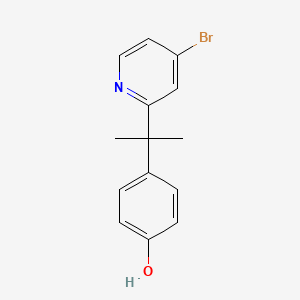
tert-Butyl 4-(2-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate
Descripción general
Descripción
“tert-Butyl 4-(2-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate” is an ester-type organic compound that can be used as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity . Another study described the preparation of t-butyl esters of Nα-protected amino acid from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various techniques such as 1H NMR, 13C NMR, IR, and Mass spectral data .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, t-butyl groups were attached at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), t-butyl iodoacetamide, or t-butyl acrylate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the molecular weight of “tert-Butyl carbamate” is 117.1463 .Aplicaciones Científicas De Investigación
Synthetic Pathways and Applications in Anticancer Research
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is identified as a critical intermediate for small molecule anticancer drugs. A novel synthetic method has been developed, yielding high efficiency and providing a significant step forward in the development of potential anticancer therapeutics. The compound serves as a scaffold for various small molecule inhibitors targeting the PI3K/AKT/mTOR pathway, crucial in cancer cell growth and survival. This pathway's dysregulation often leads to cancer progression, making it a primary target for new anticancer drugs. The versatility of this compound extends to the development of drugs for depression and cerebral ischemia treatment, showcasing its broad therapeutic potential (Zhang, Ye, Xu, & Xu, 2018).
Structural and Thermal Characterization
Further research has expanded on the chemical versatility of related tert-butyl dihydropyridine derivatives, including their synthesis, characterization, and the detailed study of their crystal and molecular structures. These compounds, such as 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, have been synthesized and analyzed using FTIR, 1H, and 13C NMR spectroscopy, and X-ray crystallographic analysis. The structural studies offer insights into their potential as intermediates in medicinal chemistry, particularly in designing novel compounds with specific biological activities (Çolak, Karayel, Buldurun, & Turan, 2021).
Polyamide Synthesis for Material Science Applications
In the field of material science, derivatives of tert-butyl 4-(2-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate have been utilized in synthesizing new polyamides with significant thermal stability and solubility. These polyamides, derived from ortho-linked bis(ether-carboxylic acid) or bis(ether amine) based on 4-tert-butylcatechol, demonstrate high thermal stability, making them suitable for various applications in the polymer industry. Their synthesis and the inherent properties of these polymers highlight the broad applicability of tert-butyl dihydropyridine derivatives beyond pharmaceuticals, extending to advanced materials (Hsiao, Yang, & Chen, 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 4-(2-aminophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-10-8-12(9-11-18)13-6-4-5-7-14(13)17/h4-8H,9-11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICNXTQNSADDQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




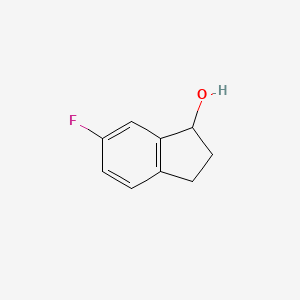
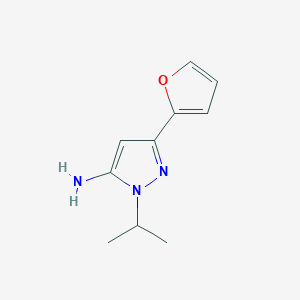
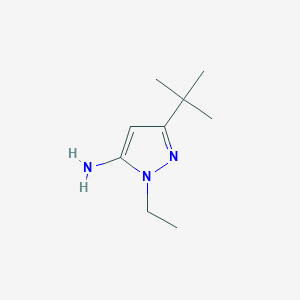
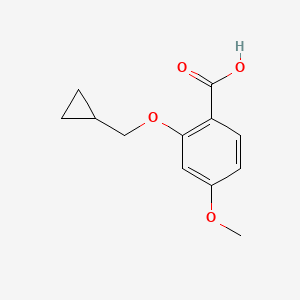
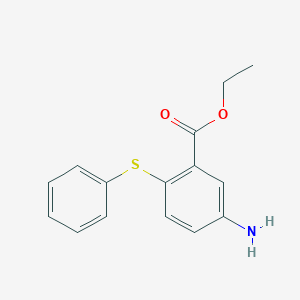

![2-([(2-Aminoethyl)carbamoyl]amino)butanoic acid](/img/structure/B1526574.png)
![(1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-2-yl)methanol](/img/structure/B1526575.png)
